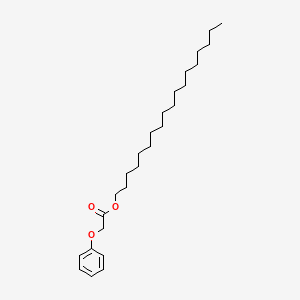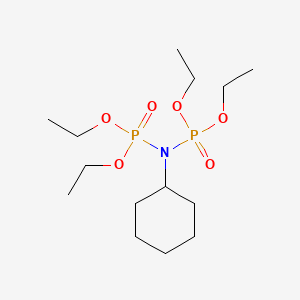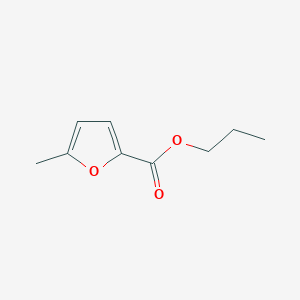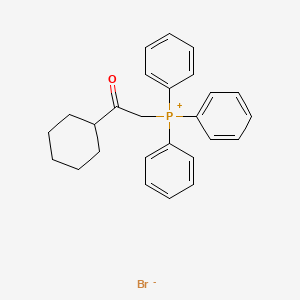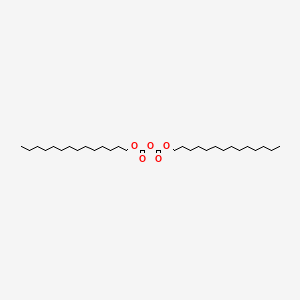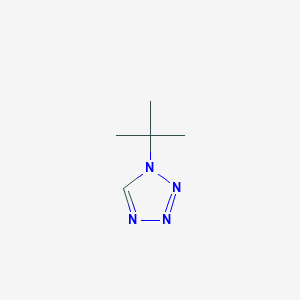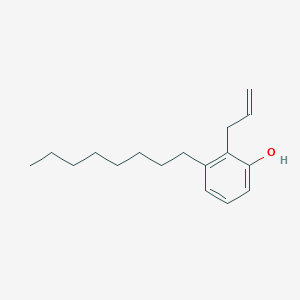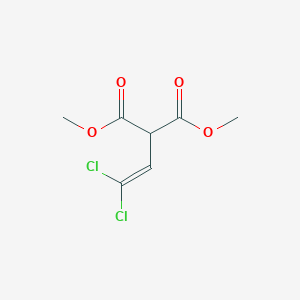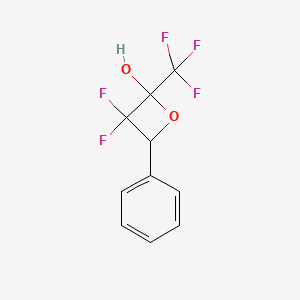
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including the presence of both difluoro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- typically involves the fluorination of styrene derivatives. A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex is used to achieve the desired difluoroethylation . Catalytic conditions using 4-iodotoluene as a catalyst and m-CPBA as a terminal oxidant are also possible .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable fluorination techniques and the availability of reagents like PhI(OCOCF3)2 suggest that large-scale synthesis could be feasible with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Difluorotridecane
- 2,2-Dimethylfluoropropane
- 2-Ethyl-1-fluorobutane
Uniqueness
Compared to these similar compounds, 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
116020-01-0 |
|---|---|
Molekularformel |
C10H7F5O2 |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
3,3-difluoro-4-phenyl-2-(trifluoromethyl)oxetan-2-ol |
InChI |
InChI=1S/C10H7F5O2/c11-8(12)7(6-4-2-1-3-5-6)17-9(8,16)10(13,14)15/h1-5,7,16H |
InChI-Schlüssel |
GAMSRTZMGQLDAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(O2)(C(F)(F)F)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


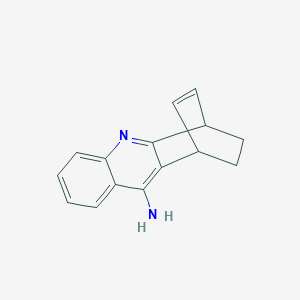

![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
